![molecular formula C13H9BrClNOS B4835229 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4835229.png)
3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one
Overview
Description
3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as BRD-7552, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chalcones and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential anti-viral properties against HIV-1 and HCV.
Mechanism of Action
3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one exerts its effects by inhibiting the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In animal studies, 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have anti-tumor effects and reduce tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of inflammation and immune responses. Additionally, the synthesis of 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been optimized to produce high yields and purity. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Future Directions
There are several future directions for research on 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one. One potential area of research is its potential anti-viral properties against other viruses such as SARS-CoV-2. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for various diseases. Furthermore, the development of more potent and selective inhibitors of the NF-κB pathway may lead to improved therapeutic outcomes.
properties
IUPAC Name |
(E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMWLKXCBLICT-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CNC2=CC(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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